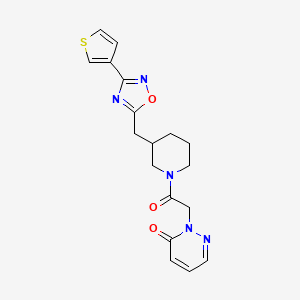
2-(2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)pyridazin-3(2H)-one is an interesting compound that showcases a blend of different functional groups and heterocyclic structures. This compound combines elements from thiophenes, oxadiazoles, piperidines, and pyridazines, making it a versatile molecule for various chemical and biological studies.
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthesis involves forming the oxadiazole ring, followed by the attachment of the thiophene moiety. The piperidine ring is then incorporated, and finally, the pyridazinone structure is introduced. Reactions are usually conducted under controlled temperatures and in the presence of specific catalysts or reagents to ensure the desired product is obtained.
Industrial Production Methods
On an industrial scale, the synthesis would follow similar steps but optimized for larger batches. It involves stringent quality control and use of automated systems to maintain consistency in product quality. The reaction conditions, such as solvent choice, temperature, and pressure, are fine-tuned to maximize yield and purity.
Types of Reactions
The compound undergoes various chemical reactions including oxidation, reduction, and substitution. Each functional group in the molecule provides a distinct site for chemical reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can oxidize the thiophene or piperidine moieties.
Reduction: Hydrogenation catalysts such as palladium on carbon can reduce the oxadiazole or pyridazinone rings.
Substitution: Halogenation reagents or nucleophilic substitutions using alkyl halides can modify the thiophene or piperidine rings.
Major Products Formed
The reactions yield various derivatives of the initial compound, such as hydroxylated or halogenated versions. Each derivative can exhibit unique chemical or biological properties.
Chemistry
This compound is valuable in organic synthesis due to its multifunctional nature. It serves as a building block for more complex molecules, useful in designing new chemical entities.
Biology
In biological research, this compound is explored for its potential as an enzyme inhibitor or receptor modulator. Its structure allows it to interact with various biological targets.
Medicine
Potential therapeutic uses include acting as an anti-inflammatory, antimicrobial, or anticancer agent. Its ability to modulate specific pathways makes it a candidate for drug development.
Industry
Industrially, it is used in the production of advanced materials, such as polymers or coatings, due to its stability and reactivity.
作用機序
The compound exerts its effects by interacting with molecular targets such as enzymes, receptors, or DNA. Its structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. Pathways involved include inhibition of enzymatic activity or interference with signaling pathways.
類似化合物との比較
Similar compounds include other heterocyclic structures like:
3-(thiophen-3-yl)-1,2,4-oxadiazole derivatives
Piperidinyl-oxadiazoles
Pyridazinone analogs
Uniqueness
What sets 2-(2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)pyridazin-3(2H)-one apart is its combination of multiple heterocyclic rings, which provides a unique platform for diverse chemical and biological activities. This complexity allows for a broader range of interactions and applications compared to simpler analogs.
特性
IUPAC Name |
2-[2-oxo-2-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c24-16-4-1-6-19-23(16)11-17(25)22-7-2-3-13(10-22)9-15-20-18(21-26-15)14-5-8-27-12-14/h1,4-6,8,12-13H,2-3,7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGRODLARBWCIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C(=O)C=CC=N2)CC3=NC(=NO3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
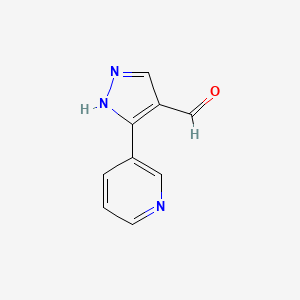
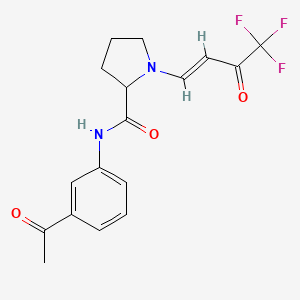
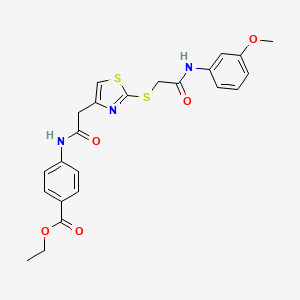
![5-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2628080.png)
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(thiophen-2-ylmethyl)propane-1-sulfonamide](/img/structure/B2628081.png)
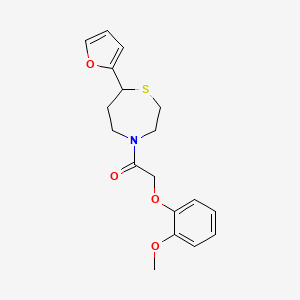
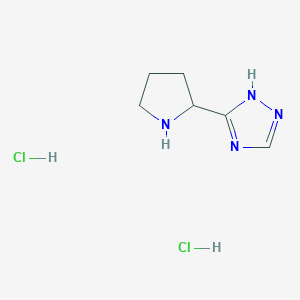
![ethyl 2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)propanoate](/img/structure/B2628087.png)

![methyl 4-[2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2628089.png)
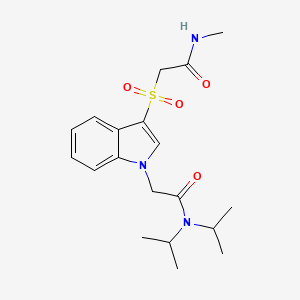
![1-(2,2-difluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2628093.png)
![6-(4-Fluorophenyl)-2-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2628094.png)
![1-(2-methoxyethyl)-3,4,9-trimethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2628096.png)
